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molecular formula C11H20N2O4 B1592130 tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate CAS No. 820971-67-3

tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate

Cat. No. B1592130
M. Wt: 244.29 g/mol
InChI Key: RPCWHOFDACENQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115151B2

Procedure details

To a solution of azetidine-1,3-dicarboxylic acid mono-tert-butyl ester (Alfa, 5.0 g, 24.9 mmol) in THF (80 mL) was added DIEA (9.55 mL, 54.7 mmol) and HATU (11.34 g, 29.8 mol) and the reaction mixture was stirred at ambient temperature for 1.5 h. N,O-dimethylhydroxylamine (1.82 g, 29.8 mmol) was added and the reaction mixture was stirred at ambient temperature overnight. The reaction mixture was diluted with aqueous NH4Cl (100 mL). The aqueous layer was extracted with EtOAc (3×100 mL). The combined organic layers were washed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by column chromatography on silica gel (eluting with 15% EtOAc in petroleum ether) to give 3-(methoxy-methyl-carbamoyl)-azetidine-1-carboxylic acid tert-butyl ester (6.0 g, 99.0%). 1H NMR (DMSO-d6, 400 MHz): δ 4.02 (m, 4H), 3.71 (m, 1H), 3.63 (s, 3H), 3.11 (s, 3H), 1.38 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
9.55 mL
Type
reactant
Reaction Step One
Name
Quantity
11.34 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([C:12]([OH:14])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.CN([C:27]([O:31][N:32]1N=NC2C=CC=N[C:33]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CNOC>C1COCC1.[NH4+].[Cl-]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH:10]([C:12](=[O:14])[N:32]([O:31][CH3:27])[CH3:33])[CH2:11]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
Name
Quantity
9.55 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
11.34 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.82 g
Type
reactant
Smiles
CNOC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluting with 15% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(N(C)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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